molecular formula C8H14O2 B1590561 Methyl 2-cyclopentylacetate CAS No. 2723-38-8

Methyl 2-cyclopentylacetate

Cat. No. B1590561
CAS RN: 2723-38-8
M. Wt: 142.2 g/mol
InChI Key: ILSNISVKFYYCCE-UHFFFAOYSA-N
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Patent
US05641775

Procedure details

Thionyl chloride (7.0 ml) was slowly added to a solution of cyclopentylacetic acid (8.0 ml) in dry methanol (60 ml) and the mixture was stirred at 23° for 20 h. The mixture was concentrated in vacuo; then, the residue was taken up in DCM (100 ml), washed with a 5% sodium bicarbonate solution (50 ml), water (50 ml) and brine (50 ml), dried and concentrated in vacuo to give the title compound (6.47 g) as a yellow oil, which was not purified further. T.l.c. CH-EA (1:1), Rf =0.79. 1H-NMR: 3.70(s); 2.35(s); 2.4-2.15(m); 1.8(m); 1.7-1.5(m); 1.2(m).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH:5]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1.[CH3:14]O>>[CH:5]1([CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
C1(CCCC1)CC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with a 5% sodium bicarbonate solution (50 ml), water (50 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCCC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.